molecular formula C22H27NO6S B13732721 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine 2,2-dioxide oxalate CAS No. 29140-43-0

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine 2,2-dioxide oxalate

Cat. No.: B13732721
CAS No.: 29140-43-0
M. Wt: 433.5 g/mol
InChI Key: URXHWNXOZUHIKE-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate is unique due to its specific structural features and chemical properties

Properties

CAS No.

29140-43-0

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

3-(3,3-dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C20H25NO2S.C2H2O4/c1-19(2)17-12-7-8-13-18(17)20(24(19,22)23,14-9-15-21-3)16-10-5-4-6-11-16;3-1(4)2(5)6/h4-8,10-13,21H,9,14-15H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

URXHWNXOZUHIKE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(S1(=O)=O)(CCC[NH2+]C)C3=CC=CC=C3)C.C(=O)(C(=O)[O-])O

Origin of Product

United States

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